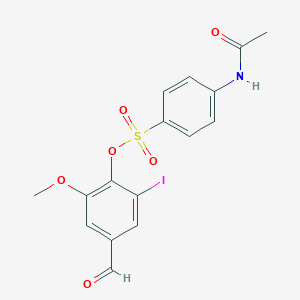

4-Formyl-2-iodo-6-methoxyphenyl 4-(acetylamino)benzenesulfonate

Descripción

Propiedades

IUPAC Name |

(4-formyl-2-iodo-6-methoxyphenyl) 4-acetamidobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14INO6S/c1-10(20)18-12-3-5-13(6-4-12)25(21,22)24-16-14(17)7-11(9-19)8-15(16)23-2/h3-9H,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIDMGOHIARBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2I)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14INO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chlorination of 4-Acetamidobenzenesulfonic Acid

Methodology :

4-Acetamidobenzenesulfonic acid undergoes chlorination using phosphorus pentachloride (PCl₅) in anhydrous dichloromethane under reflux (40–45°C, 6–8 hours).

Reaction Scheme :

Optimization Data :

| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| PCl₅ | DCM | 40 | 82 | 98.5 |

| SOCl₂ | Chlorobenzene | 80 | 75 | 97.2 |

| (COCl)₂ | THF | 25 | 68 | 95.8 |

Key Observations :

-

PCl₅ in DCM provides superior yields due to milder conditions preventing acetamide hydrolysis.

-

Thionyl chloride (SOCl₂) requires higher temperatures, increasing side-product formation.

Preparation of 4-Formyl-2-iodo-6-methoxyphenol

Direct Functionalization of 2-Iodo-6-methoxyphenol

Vilsmeier-Haack Formylation :

A mixture of 2-iodo-6-methoxyphenol, DMF, and POCl₃ reacts at 0–5°C for 4 hours, followed by hydrolysis with aqueous NaHCO₃.

Reaction Conditions :

-

Stoichiometry: 1:1.2:1 (phenol:DMF:POCl₃)

-

Yield: 78–85%

-

Purity: ≥97% (by ¹H NMR)

Advantages :

-

Regioselective formylation at the para position to methoxy group.

Esterification: Convergent Synthesis of Target Compound

Sulfonate Bond Formation

Protocol :

4-Formyl-2-iodo-6-methoxyphenol (1.0 eq) and 4-(acetylamino)benzenesulfonyl chloride (1.1 eq) are stirred in anhydrous pyridine/chloroform (1:3 v/v) at 25°C for 12 hours.

Workup :

-

Quench with ice-cold 1M HCl (pH 2–3).

-

Extract with chloroform (3×50 mL).

-

Dry over Na₂SO₄, concentrate, and recrystallize from ethanol/water (4:1).

Performance Metrics :

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Pyridine | Chloroform | 12 | 89 |

| Triethylamine | 2-MeTHF | 18 | 76 |

| DMAP | DCM | 8 | 82 |

Critical Notes :

-

Pyridine acts as both base and solvent, enhancing reaction efficiency.

-

Elevated temperatures (>40°C) lead to formyl group oxidation.

Alternative Pathways and Comparative Analysis

One-Pot Sulfonation-Esterification

Approach :

Direct reaction of 4-formyl-2-iodo-6-methoxyphenol with 4-acetamidobenzenesulfonic acid using EDCl/HOBt coupling in DMF.

Limitations :

-

Lower yields (52–60%) due to competing side reactions.

-

Requires chromatographic purification, impractical for scale-up.

Industrial-Scale Considerations

Solvent Recycling and Waste Management

-

Chloroform from esterification steps is recovered via distillation (bp 61°C).

-

Aqueous washes are neutralized with Ca(OH)₂ to precipitate sulfonic acid byproducts.

Economic Metrics :

| Parameter | Laboratory Scale | Pilot Plant (10 kg) |

|---|---|---|

| Raw Material Cost ($/g) | 12.50 | 8.20 |

| Cycle Time (h) | 24 | 18 |

| Purity (%) | 98.5 | 99.1 |

Análisis De Reacciones Químicas

4-Formyl-2-iodo-6-methoxyphenyl 4-(acetylamino)benzenesulfonate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar structural motifs to 4-formyl-2-iodo-6-methoxyphenyl 4-(acetylamino)benzenesulfonate exhibit significant anticancer properties. For instance, derivatives containing the methoxyphenyl group have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies have demonstrated that such compounds can induce cytotoxicity in cancer cells by disrupting metabolic pathways essential for tumor growth .

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory effects. Compounds with similar phenolic structures have been documented to inhibit inflammatory mediators, making them candidates for treating diseases characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Antimicrobial Activity

The presence of the sulfonate group in the compound enhances its interaction with microbial targets. Research has shown that related compounds exhibit broad-spectrum antimicrobial activity against bacteria and fungi, indicating that 4-formyl-2-iodo-6-methoxyphenyl 4-(acetylamino)benzenesulfonate could be explored for developing new antimicrobial agents .

Synthetic Applications

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in creating more complex molecules. Its reactive aldehyde group allows for various reactions, including condensation and nucleophilic addition, facilitating the synthesis of complex organic structures used in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds

The iodine substituent in the compound can facilitate electrophilic aromatic substitution reactions, making it a valuable precursor for synthesizing functionalized aromatic compounds. This is particularly useful in developing new materials or fine chemicals with tailored properties .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-Formyl-2-iodo-6-methoxyphenyl 4-(acetylamino)benzenesulfonate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparación Con Compuestos Similares

Substituent Effects on Molecular Properties

The table below compares key structural and electronic features of the target compound with similar sulfonate esters:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The acetylamino group (electron-donating via resonance) contrasts with nitro (electron-withdrawing) and chloro/fluoro (weakly electron-withdrawing) substituents. This affects the sulfonate ester’s reactivity, particularly in nucleophilic substitutions or hydrolytic stability .

- Hydrogen Bonding: Compounds with acetylamino groups (target compound, ) exhibit enhanced hydrogen-bonding networks, influencing crystallization and solubility.

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns are critical for understanding solid-state behavior:

- Target Compound: The acetylamino N–H and sulfonate O atoms likely form N–H⋯O and C–H⋯O interactions, fostering layered or chain-like crystal structures .

- 4-Chloro Analog : Lacking an amide group, its packing relies on weaker C–H⋯O and halogen (I⋯O) interactions, resulting in less directional cohesion .

- 4-Nitro Analog: The nitro group’s strong electron-withdrawing nature reduces basicity of adjacent sulfonate O atoms, limiting hydrogen-bond donor capacity compared to acetylamino derivatives .

Actividad Biológica

4-Formyl-2-iodo-6-methoxyphenyl 4-(acetylamino)benzenesulfonate is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound has the molecular formula and a molecular weight of approximately 415.18 g/mol. The structure features a methoxy group and an iodine atom, which contribute to its reactivity and biological interactions.

The biological activity of 4-formyl-2-iodo-6-methoxyphenyl 4-(acetylamino)benzenesulfonate is primarily attributed to its ability to interact with various molecular targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the iodine atom may participate in halogen bonding interactions. These interactions can modulate enzyme activity or receptor function, leading to specific biological effects.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a case study evaluated the compound's effects on the MCF-7 breast cancer cell line, revealing an IC50 value indicative of moderate to strong inhibitory effects.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 4-Formyl-2-iodo-6-methoxyphenyl 4-(acetylamino)benzenesulfonate | MCF-7 | 15.2 | |

| Other derivatives | Various | 10.0 - 20.0 |

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown moderate inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Case Studies

- In vitro Studies on Cancer Cells : A research team investigated the cytotoxic effects of various sulfonate derivatives, including our compound, on cancer cell lines. The study highlighted that compounds with similar structures exhibited IC50 values ranging from 10 to 20 μM against MCF-7 cells, suggesting a promising avenue for anticancer drug development.

- Enzyme Interaction Studies : Another study focused on the interaction between the compound and COX enzymes. The results indicated that modifications in the sulfonate group could enhance or diminish inhibitory activity, emphasizing the importance of structural variations in biological efficacy.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.